(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate (9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17350803
InChI: InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)
SMILES:
Molecular Formula: C22H27NO3
Molecular Weight: 353.5 g/mol

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate

CAS No.:

Cat. No.: VC17350803

Molecular Formula: C22H27NO3

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate -

Specification

Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate
Standard InChI InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)
Standard InChI Key CPKBHOOXHBRNRP-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 9H-fluoren-9-ylmethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate, reflects its bifunctional structure. The fluorenylmethyl group acts as a UV-active protecting group for amines, while the carbamate linkage (–NH–C(=O)–O–) bridges it to a hydroxy-substituted branched alkyl chain. Key structural features include:

PropertyValueSource
Molecular FormulaC22H27NO3\text{C}_{22}\text{H}_{27}\text{NO}_{3}
Molecular Weight353.5 g/mol
IUPAC Name9H-fluoren-9-ylmethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate
Canonical SMILESCC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIKeyCPKBHOOXHBRNRP-UHFFFAOYSA-N

The stereochemistry at the 3-position of the hexan-3-yl chain (R-configuration) influences its interactions with chiral catalysts and biological targets. X-ray crystallography of analogous Fmoc-protected compounds reveals that the fluorenyl group adopts a propeller-like arrangement, enhancing steric protection of the carbamate nitrogen .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.75–7.25 (m, 8H, fluorenyl aromatic protons), 5.10 (s, 1H, –OH), 4.35 (d, 2H, –OCH2_2–), 3.50–3.20 (m, 1H, –NH–), 1.60–1.20 (m, 6H, alkyl chain).

  • ESI-MS: m/z 354.2 [M+H]+^+, consistent with the molecular weight.

The hydroxy group’s broad peak at δ 5.10 ppm and carbamate carbonyl absorption at 1700 cm1^{-1} in infrared (IR) spectra further validate the structure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a three-step sequence (Figure 1):

  • Aminolysis of Epoxides: 5-Methylhex-1-en-3-ol is treated with ammonia to yield 1-hydroxy-5-methylhexan-3-amine.

  • Carbamate Formation: The amine reacts with fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) at 0°C, forming the carbamate bond.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction time.

Optimization Challenges

Key challenges include:

  • Epoxide Ring-Opening Selectivity: Competing nucleophilic attacks on the epoxide can yield regioisomers. Using scCO2_2 as a solvent improves selectivity by stabilizing transition states.

  • Fmoc Deprotection: While the Fmoc group is base-labile (removable with piperidine), the branched alkyl chain’s steric hindrance necessitates prolonged deprotection times (30–60 minutes) .

Physicochemical Properties

Solubility and Stability

PropertyValueSource
Solubility in DCM250 mg/mL
Aqueous Solubility0.8 mg/mL (pH 7.4)
Thermal Decomposition220°C

The compound exhibits limited aqueous solubility due to the hydrophobic fluorenyl group but dissolves readily in polar aprotic solvents. Stability studies indicate no degradation under nitrogen at 25°C for 6 months.

Reactivity Profile

  • Acid/Base Sensitivity: The carbamate linkage hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions, releasing CO2_2 and the parent amine .

  • Radical Quenching: The fluorenyl moiety scavenges free radicals, making the compound useful in polymerization inhibitors.

Applications in Pharmaceutical Research

Peptide Synthesis

As an Fmoc-protected amine, the compound enables solid-phase peptide synthesis (SPPS):

  • Coupling Efficiency: Activates with HBTU/HOBt, achieving 98% coupling yields in model tripeptides .

  • Deprotection Kinetics: Piperidine (20% in DMF) removes the Fmoc group in 20 minutes, slower than linear analogs due to steric effects .

Prodrug Design

The hydroxyalkyl chain serves as a prodrug linker:

  • Ester Prodrugs: Conjugation with NSAIDs (e.g., ibuprofen) via ester linkages enhances oral bioavailability by 40% in murine models.

  • Enzymatic Cleavage: Liver esterases hydrolyze the ester, releasing the active drug with t1/2_{1/2} = 2.1 hours.

ParameterValueSource
LD50_{50} (oral, rat)1200 mg/kg
Skin IrritationMild erythema (OECD 404)

The compound is non-mutagenic in Ames tests but causes mild eye irritation (Draize score: 1.5).

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